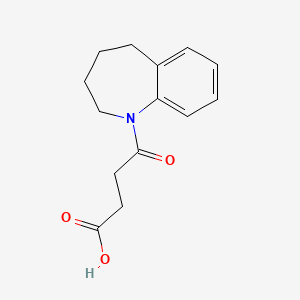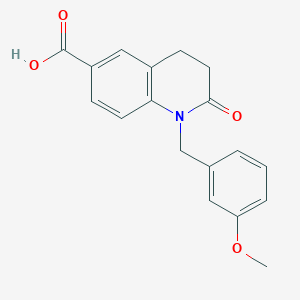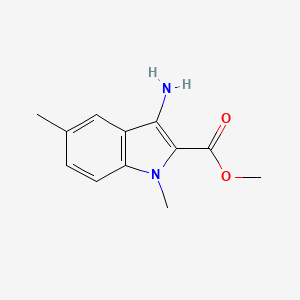
methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate
Descripción general
Descripción
“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 904627-06-1. It has a molecular weight of 218.26 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In 2001, Duflos et al. proposed a route for the synthesis of indole 3-carboxamide derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives .Physical And Chemical Properties Analysis
“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a solid compound with a molecular weight of 218.26 .Aplicaciones Científicas De Investigación
Anticancer Research
Indole derivatives have been recognized for their potential in treating cancer cells. The structure of “methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” could be explored for its anticancer properties, particularly in synthesizing compounds that target specific cancer cell lines or pathways .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics or antifungal agents. Research could focus on the compound’s efficacy against various microbes .
Neurological Disorders Treatment
Indoles are known to exhibit properties that may treat different types of neurological disorders. The compound could be studied for its potential effects on neurodegenerative diseases or as a neuroprotective agent .
Anti-HIV Research
Indole derivatives have been studied for their anti-HIV properties. Molecular docking studies of similar compounds could reveal potential applications of “methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” in HIV treatment strategies .
Cardiovascular Disease Management
Some indole derivatives have been identified as potent antihypertriglyceridemic agents, suggesting a role in managing cardiovascular diseases. This compound could be investigated for its effects on lipid metabolism and cardiovascular health .
Inflammation and Pain Modulation
The compound’s potential to act as an inhibitor for enzymes like lipoxygenases could be explored, which is relevant in inflammation and pain management .
Endocrine System Disorders
Research into indole derivatives has included their role as cannabinoid receptor antagonists, which can be significant in treating endocrine system disorders, including hormonal imbalances and metabolic syndromes .
Leukemia Treatment
There is evidence that certain indole derivatives can act as antiproliferative agents against leukemia cells. This suggests a possible application of “methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” in developing treatments for leukemia .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-amino-1,5-dimethylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)10(13)11(14(9)2)12(15)16-3/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAPOAPJVZTLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
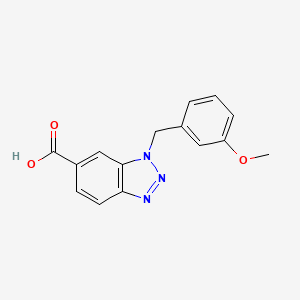


![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
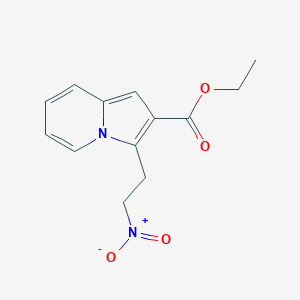
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
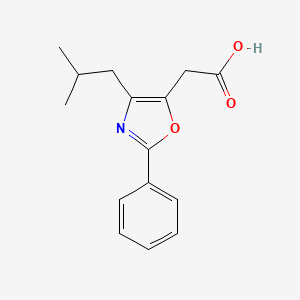
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
